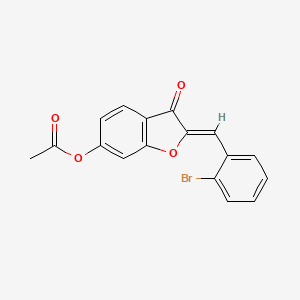

4-(Perfluoroethyl)benzaldehyde

Übersicht

Beschreibung

4-(Perfluoroethyl)benzaldehyde is an organic compound characterized by the presence of a benzene ring substituted with a perfluoroethyl group and an aldehyde group. This compound is notable for its unique chemical properties, which are influenced by the electron-withdrawing effects of the perfluoroethyl group. These properties make it a valuable intermediate in various chemical syntheses and industrial applications.

Safety and Hazards

Zukünftige Richtungen

The future directions of “4-(Perfluoroethyl)benzaldehyde” and similar compounds could involve research into their environmental impact and potential uses in various industries . For instance, per- and polyfluoroalkyl substances (PFAS), which include compounds like “this compound”, are of increasing regulatory concern due to their ubiquity and potential environmental impact .

Wirkmechanismus

Target of Action

It is structurally similar to benzaldehyde, which is known to bind chemically to cellular macromolecules, particularly free amino groups .

Mode of Action

Benzaldehyde, a structurally similar compound, is known to bind chemically to cellular macromolecules . It is plausible that 4-(Perfluoroethyl)benzaldehyde may interact with its targets in a similar manner, causing changes in the cellular environment.

Biochemical Pathways

For instance, it is synthesized via the β-oxidative pathway in peroxisomes . Another pathway involves the synthesis of benzaldehyde from L-phenylalanine using four enzymes

Pharmacokinetics

Benzaldehyde is known to be well-absorbed via the gastrointestinal tract, skin, and lungs . It is rapidly distributed, especially in the blood and kidneys, and excreted very rapidly almost exclusively with the urine

Result of Action

Benzaldehyde, a structurally similar compound, is known to cause irritation of the skin, eyes, and mucous membranes of the respiratory passages

Action Environment

Benzaldehyde, a structurally similar compound, has been shown to elevate the cumulative quantity of passively diffusing drugs with high hydrophilicity . This suggests that the action of this compound may also be influenced by factors such as the hydrophilicity of the surrounding environment.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method is the halogen-exchange reaction, where 4-chlorobenzaldehyde undergoes fluorination to introduce the perfluoroethyl group. This reaction is often carried out under controlled conditions to ensure the selective substitution of the halogen with the perfluoroethyl group.

Industrial Production Methods

Industrial production of 4-(Perfluoroethyl)benzaldehyde may involve large-scale halogen-exchange reactions using specialized equipment to handle the reactive fluorinating agents. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations.

Analyse Chemischer Reaktionen

Types of Reactions

4-(Perfluoroethyl)benzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The perfluoroethyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

Oxidation: 4-(Perfluoroethyl)benzoic acid

Reduction: 4-(Perfluoroethyl)benzyl alcohol

Substitution: Various substituted derivatives depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

4-(Perfluoroethyl)benzaldehyde has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: It is used in the study of fluorinated compounds’ effects on biological systems.

Medicine: It is investigated for its potential use in drug development, particularly in designing molecules with enhanced metabolic stability.

Industry: It is utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

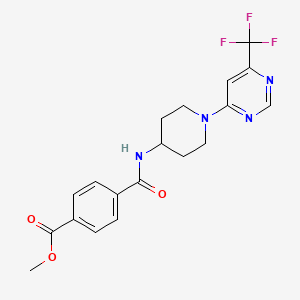

- 4-(Trifluoromethyl)benzaldehyde

- 4-Fluorobenzaldehyde

- 4-Chlorobenzaldehyde

Comparison

4-(Perfluoroethyl)benzaldehyde is unique due to the presence of the perfluoroethyl group, which imparts distinct electronic and steric effects compared to other similar compounds. This makes it more resistant to metabolic degradation and enhances its stability under various conditions. The perfluoroethyl group also influences the compound’s reactivity, making it a valuable intermediate in the synthesis of fluorinated organic compounds .

Eigenschaften

IUPAC Name |

4-(1,1,2,2,2-pentafluoroethyl)benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F5O/c10-8(11,9(12,13)14)7-3-1-6(5-15)2-4-7/h1-5H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZUOUAVIYNXFBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)C(C(F)(F)F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

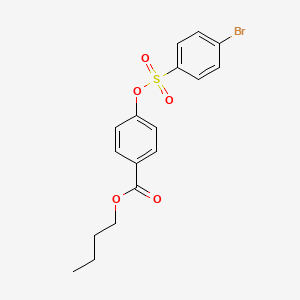

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(4-chlorophenyl)methyl]-1-methyl-7-phenyl-1H,2H,3H,4H-[1,3]oxazolo[3,2-g]purine-2,4-dione](/img/structure/B2791788.png)

![N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,3,4,5,6-pentamethylbenzene-1-sulfonamide](/img/structure/B2791791.png)

![2-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2791797.png)

![[(1S,2R)-2-[Tert-butyl(dimethyl)silyl]oxycyclohexyl]methanol](/img/structure/B2791800.png)

![N-(1,4-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2791803.png)